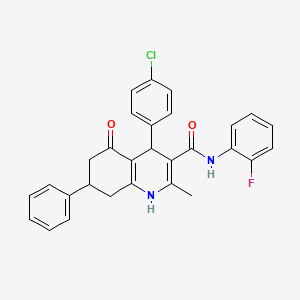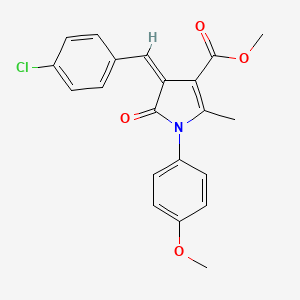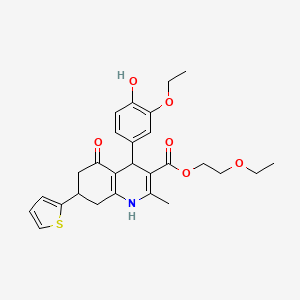![molecular formula C30H24ClN5O2S B11639471 (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
准备方法
合成路线和反应条件
该化合物的合成通常涉及多步有机反应。该过程可能从关键中间体的制备开始,例如 1-苯基-1H-吡唑和噻唑并[3,2-b][1,2,4]三唑部分。然后通过一系列反应,包括缩合、环化和官能团修饰,将这些中间体偶联起来。为了实现高产率和纯度,优化了特定的反应条件,例如温度、溶剂和催化剂。
工业生产方法
该化合物的工业生产需要将实验室合成扩大到更大的规模。这包括优化用于批量生产的反应条件,确保安全和环境合规性,并实施有效的纯化技术。可以使用连续流动反应器和自动化合成平台来提高生产效率。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 引入氧原子或去除氢原子。
还原: 添加氢原子或去除氧原子。
取代: 用另一种官能团替换一个官能团。
环化: 形成环状结构。
常用试剂和条件
在这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和催化剂(例如,钯碳)。反应条件,例如温度、压力和溶剂选择对于实现预期结果至关重要。
形成的主要产物
从这些反应中形成的主要产物取决于所涉及的特定官能团。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的结构单元。其独特的结构允许探索新的反应途径,并开发新型材料。
生物学
在生物学研究中,该化合物可以用作探针,用于研究酶相互作用、受体结合和细胞通路。其结构特征可以进行修饰,以增强生物活性并选择性。
医学
在药物化学中,该化合物具有作为药物开发的先导化合物的潜力。其与特定分子靶标相互作用的能力使其成为治疗各种疾病,例如癌症、炎症和传染病的候选药物。
工业
在工业领域,该化合物可用于开发先进材料,例如聚合物、涂层和电子设备。其独特的特性可以促进性能和功能的改进。
作用机制
该化合物的作用机制涉及其与特定分子靶标的相互作用,例如酶、受体或核酸。该化合物的结构使其能够与这些靶标结合,调节其活性并触发下游效应。所涉及的途径可能包括信号转导、基因表达和代谢调节。
相似化合物的比较
类似的化合物
类似的化合物包括其他噻唑并[3,2-b][1,2,4]三唑衍生物和基于吡唑的分子。这些化合物共享结构特征,并可能表现出相似的化学和生物性质。
独特性
该化合物的独特性在于其官能团和结构基序的特定组合。
属性
分子式 |
C30H24ClN5O2S |
|---|---|
分子量 |
554.1 g/mol |
IUPAC 名称 |
(5Z)-2-(4-chlorophenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H24ClN5O2S/c1-3-15-38-25-14-11-21(16-19(25)2)27-22(18-35(33-27)24-7-5-4-6-8-24)17-26-29(37)36-30(39-26)32-28(34-36)20-9-12-23(31)13-10-20/h4-14,16-18H,3,15H2,1-2H3/b26-17- |
InChI 键 |
GJQKJTXOYOTGLZ-ONUIUJJFSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11639388.png)

![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
![5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639411.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639417.png)
![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)

![4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)


![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)
